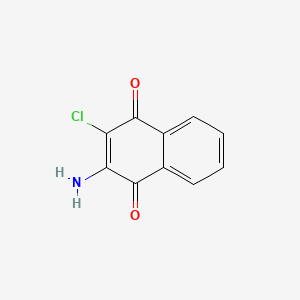

Quinoclamine

説明

2-Amino-3-chloro-1,4-naphthoquinone has been reported in Shewanella oneidensis with data available.

has antineoplastic activity; structure in first source

Structure

3D Structure

特性

IUPAC Name |

2-amino-3-chloronaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLNWSCLAYSJJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041390 | |

| Record name | 2-Amino-3-chloro-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2797-51-5 | |

| Record name | Quinoclamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2797-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoclamine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002797515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2797-51-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=642009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-chloro-1,4-naphthoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-chloro-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-chloro-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINOCLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN6NK7K14F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quinoclamine's Mechanism of Action in Liverworts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoclamine is a potent herbicidal agent demonstrating significant efficacy in the control of liverworts (Marchantia polymorpha), a persistent issue in nursery and greenhouse environments. This technical guide provides an in-depth analysis of the core mechanism of action of this compound in liverworts, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows. The primary mode of action is the disruption of photosynthesis at Photosystem I (PSI), leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This document synthesizes findings from key research to offer a comprehensive resource for professionals in plant science and herbicide development.

Core Mechanism of Action: Photosystem I Inhibition

This compound functions as a potent inhibitor of photosynthesis in liverworts. Its chemical structure allows it to intercept electrons from the iron-sulfur clusters within Photosystem I (PSI) of the photosynthetic electron transport chain.[1] This action is analogous to that of bipyridinium herbicides such as paraquat and diquat.[1]

The diversion of electrons to this compound initiates a cascade of events that leads to the formation of highly reactive oxygen species (ROS). The reduced this compound molecule rapidly autooxidizes in the presence of molecular oxygen, generating a superoxide radical (O₂⁻). This superoxide radical is then converted to hydrogen peroxide (H₂O₂) and subsequently to the highly damaging hydroxyl radical (•OH). These ROS molecules induce widespread cellular damage through lipid peroxidation of cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

Signaling Pathway of this compound-Induced Cell Death

The following diagram illustrates the proposed signaling cascade initiated by this compound in liverwort cells.

Quantitative Data Summary

The efficacy of this compound is dependent on the dosage and the specific tissue of the liverwort. The following tables summarize key quantitative data from relevant studies.

Table 1: Dose-Response of Marchantia polymorpha Tissues to this compound

| Liverwort Tissue | I₅₀ (kg ai/ha) | Reference |

| Juvenile Thalli | 1.27 | [1] |

| Antheridial Receptacles | 1.60 | [1] |

| Archegonial Receptacles | > 10.45 | [1] |

I₅₀ represents the dose required to control 50% of the population.

Table 2: Absorption of ¹⁴C-Quinoclamine in Marchantia polymorpha

| Liverwort Tissue | Absorption (% of applied) | Time Post-Application (hours) | Reference |

| Thalli | ~70% | 9 | [2] |

| Archegonial Receptacles | Less than thalli and antheridial receptacles | Not Specified | [1] |

Table 3: Phytotoxicity and Environmental Fate

| Parameter | Value | Conditions | Reference |

| Minimal Phytotoxic Concentration | 4 - 6 mg/L | Hydroponically grown liverwort | [3] |

| Unadsorbed in Pine Bark Substrate | 0.64% | After 72 hours | [4] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound in liverworts.

¹⁴C-Quinoclamine Absorption and Translocation

This protocol outlines the procedure for quantifying the absorption and movement of this compound within liverwort tissues.

Objective: To determine the rate and extent of this compound absorption and translocation in different tissues of Marchantia polymorpha.

Materials:

-

¹⁴C-radiolabeled this compound

-

Non-radiolabeled this compound formulation

-

Marchantia polymorpha cultures (with thalli, antheridial, and archegonial receptacles)

-

Micropipette

-

Scintillation vials

-

Scintillation cocktail

-

Liquid Scintillation Counter

-

Methanol-water solution (50:50 v/v)

Procedure:

-

Prepare a treatment solution of this compound containing a known concentration of ¹⁴C-Quinoclamine.

-

Apply a precise volume of the treatment solution to the surface of the target liverwort tissue (thallus, antheridial receptacle, or archegonial receptacle).

-

At designated time points (e.g., 1, 3, 6, 9, 24 hours) post-application, harvest the treated tissue.

-

To remove unabsorbed this compound, rinse the harvested tissue by vortexing for 30 seconds in a scintillation vial containing 1 mL of the methanol-water solution.

-

Remove the tissue from the vial and process for translocation analysis (e.g., by sectioning and autoradiography) or for total absorption measurement.

-

To the rinse solution in the vial, add an appropriate volume of scintillation cocktail.

-

Quantify the radioactivity in the rinse solution using a Liquid Scintillation Counter. This represents the amount of unabsorbed this compound.

-

The amount of absorbed this compound is calculated by subtracting the unabsorbed amount from the total amount applied.

Scanning Electron Microscopy (SEM) of Liverwort Tissues

This protocol details the preparation of liverwort tissues for high-resolution imaging of surface morphology.

Objective: To visualize and compare the surface ultrastructure, particularly the pore size and distribution, of different liverwort tissues.

Materials:

-

Fresh liverwort tissues (thalli, antheridial, and archegonial receptacles)

-

Fixative solution (e.g., 2.5% glutaraldehyde in phosphate buffer)

-

Phosphate buffer

-

Ethanol series (30%, 50%, 70%, 90%, 100%)

-

Critical point dryer

-

SEM stubs

-

Double-sided carbon tape

-

Sputter coater with a noble metal target (e.g., gold or platinum)

-

Scanning Electron Microscope

Procedure:

-

Fixation: Excise small sections of the desired liverwort tissue and immediately immerse them in the fixative solution for at least 2 hours at 4°C.

-

Rinsing: Remove the fixative and rinse the samples several times with phosphate buffer.

-

Dehydration: Dehydrate the samples through a graded ethanol series, with 15-minute incubations at each concentration (30%, 50%, 70%, 90%). Perform the final dehydration steps in 100% ethanol twice for 30 minutes each.

-

Drying: Place the dehydrated samples in a critical point dryer to remove the ethanol without causing structural damage from surface tension.

-

Mounting: Carefully mount the dried samples onto SEM stubs using double-sided carbon tape.

-

Coating: Coat the mounted samples with a thin layer of gold or platinum using a sputter coater to make them conductive.

-

Imaging: Observe the coated samples in a Scanning Electron Microscope at an appropriate accelerating voltage (e.g., 10-15 kV).

Conclusion

This compound is an effective herbicide for liverwort control due to its specific mechanism of action targeting Photosystem I. The resulting production of reactive oxygen species leads to rapid cellular damage and death of the liverwort. The differential sensitivity observed in various liverwort tissues is primarily attributed to differences in herbicide absorption, which is correlated with surface pore morphology. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development in the field of bryophyte-specific herbicides. Understanding these core principles is crucial for optimizing the use of this compound and for the design of new, more effective herbicidal agents.

References

Quinoclamine: A Technical Guide for Researchers

An In-depth Examination of the Quinone Herbicide for Scientific and Research Applications

Introduction

Quinoclamine (CAS No. 2797-51-5) is a synthetic organic compound belonging to the naphthoquinone chemical class.[1][2] It is registered and used as a selective, post-emergence herbicide and algicide.[1][3] Its primary application is the control of mosses, liverworts, and algae in various settings, including ornamental horticulture and rice paddies.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, toxicological profile, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is an orange, solid crystalline powder.[5] Its fundamental chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 2-amino-3-chloronaphthalene-1,4-dione | [1] |

| CAS Number | 2797-51-5 | [2] |

| Molecular Formula | C₁₀H₆ClNO₂ | [1][5] |

| Molar Mass | 207.61 g/mol | [1][5] |

| Melting Point | 198-200 °C | [5] |

| Water Solubility | Insoluble (0.02 g/L at 20 °C) | [5][6] |

| Vapor Pressure | 0.000608 mmHg at 25°C | [5] |

| XLogP3 | 2.1 |[7] |

Mechanism of Action

Primary Herbicidal Action: Photosynthesis Inhibition

This compound's primary mode of action as a herbicide is the inhibition of photosynthesis.[6] It functions by interrupting the photosynthetic electron transport chain within Photosystem II (PSII).[8][9]

Specifically, this compound acts as a plastoquinone (PQ) antagonist. It binds to the Qв binding site on the D1 protein of the PSII reaction center.[8][10] This binding action physically blocks the native plastoquinone from docking, thereby halting the flow of electrons from the primary quinone acceptor (Qᴀ) to Qв.[8][9] The interruption of the electron transport chain prevents the synthesis of ATP and NADPH, which are essential for carbon dioxide fixation and the production of nutrients required for plant survival.[8] The blockage also leads to oxidative stress and the generation of radical oxygen species, causing rapid cellular damage, which manifests as chlorosis and necrosis.[8]

Other Cellular Effects: NF-κB Pathway Inhibition

Beyond its herbicidal properties, this compound has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] It has been shown to inhibit NF-κB activity in HepG2 cells with an IC₅₀ of 1.7 μM.[11] The mechanism of this inhibition involves preventing the phosphorylation of IκB-α (inhibitor of kappa B alpha) and the subsequent nuclear translocation of the p65 subunit of NF-κB.[11] This activity suggests potential applications in research areas beyond plant science, such as inflammation and cell cycle regulation.

Herbicidal Efficacy and Crop Safety

This compound, often formulated as Mogeton 25WP, has demonstrated high efficacy against liverworts (Marchantia sp.), which are problematic weeds in container-grown ornamental plants.[4]

Table 2: Herbicidal Efficacy of this compound (Mogeton 25WP) against Liverworts

| Application Rate | Efficacy Level | Reference |

|---|---|---|

| 2 oz product/gallon | Good to Excellent | [4] |

| 4 oz product/gallon | Excellent | [4] |

| 8 oz product/gallon | Excellent |[4] |

While effective, this compound can cause phytotoxicity in certain ornamental species. Research conducted through the IR-4 Ornamental Horticulture Program evaluated its safety on a wide range of plants.

Table 3: Phytotoxicity of this compound on Selected Ornamental Plants (at 2 oz/gallon rate)

| Plant Species | Latin Name | Phytotoxicity | Reference |

|---|---|---|---|

| Abelia | Abelia sp. | No significant injury | [4] |

| Barberry | Berberis thunbergii | Slight to moderate injury | [4] |

| Columbine | Aquilegia vulgaris | Unsatisfactory (Severe) | [4] |

| Japanese Painted Fern | Athyrium nipponicum | Unsatisfactory | [4] |

| Lily Turf | Liriope muscari | Unsatisfactory | [4] |

| Vervain | Verbena sp. | Unsatisfactory | [4] |

| Serviceberry | Amelanchier laevis | Minor to moderate (recovered) | [4] |

| Pride-of-Rochester | Deutzia gracilis | Minor to moderate (recovered) |[4] |

Toxicology Summary

The toxicological profile of this compound has been evaluated by several regulatory bodies. The primary adverse effects observed in animal studies include decreased body weight gain and epithelial hyperplasia of the urinary tract.[12][13] It is not considered to have reproductive, developmental, or genotoxic effects relevant to human health.[12][13]

Table 4: Toxicological Data for this compound

| Parameter | Value | Species | Route | Reference(s) |

|---|---|---|---|---|

| Acute Oral LD₅₀ | 1360 mg/kg | Rat | Oral | [6] |

| Acute Dermal LD₅₀ | > 5000 mg/kg | Rat | Dermal | [6] |

| NOAEL | 0.21 mg/kg bw/day | Rat | Oral (2-year study) | [12][13] |

| ADI | 0.0021 mg/kg bw/day | Human | - | [12][13] |

| ARfD | 0.05 mg/kg bw | Human | - | [1] |

| AOEL | 0.03 mg/kg bw/day | Human | - | [1] |

NOAEL: No-Observed-Adverse-Effect Level; ADI: Acceptable Daily Intake; ARfD: Acute Reference Dose; AOEL: Acceptable Operator Exposure Level.

Environmental Fate and Ecotoxicity

This compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[5][14] It is not readily biodegradable.[14] Known environmental transformation products include HN, 1,4-Dihydroxynaphthalene, AHN, NQ, and AN.[1] Due to its environmental risk profile, its use has been discontinued in the European Union and Switzerland.[6]

Experimental Protocols

Protocol 1: Evaluation of Herbicidal Efficacy and Phytotoxicity

This protocol is a generalized methodology based on practices for evaluating herbicide performance in a greenhouse or nursery setting.[4]

Objective: To assess the efficacy of this compound against a target weed (e.g., liverwort) and its phytotoxicity on a non-target crop.

Materials:

-

This compound formulation (e.g., Mogeton 25WP)

-

Potted non-target crop plants

-

Potted target weeds or weed-infested soil

-

Calibrated sprayer

-

Deionized water

-

Personal Protective Equipment (PPE)

-

Ruler and camera for documentation

Methodology:

-

Plant Propagation: Grow healthy, uniform crop plants and target weeds in containers to a specified growth stage.

-

Experimental Design: Arrange pots in a randomized complete block design with a minimum of 4-5 replicates per treatment group.

-

Treatment Groups:

-

Untreated Control (water spray)

-

This compound 1X rate (e.g., 2 oz/gallon)

-

This compound 2X rate (e.g., 4 oz/gallon)

-

This compound 4X rate (e.g., 8 oz/gallon)

-

-

Application: Apply treatments evenly over the top of the plants using a calibrated sprayer to ensure uniform coverage.

-

Incubation: Maintain plants under standard greenhouse conditions (temperature, light, humidity). A second application can be made approximately 30 days after the first.[4]

-

Data Collection:

-

Efficacy: Visually assess the percentage of weed control at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks post-application).

-

Phytotoxicity: Visually assess crop injury at the same intervals using a 0 to 10 scale (0 = no injury, 10 = complete plant death).[4] Note symptoms such as chlorosis, necrosis, stunting, or distortion.

-

-

Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Protocol 2: Analysis of this compound Residues by LC-MS/MS

This protocol outlines a generalized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound in plant matrices.[2][6]

Objective: To extract and quantify this compound residues from a given sample matrix (e.g., crop tissue, soil).

Materials:

-

Homogenizer/blender

-

Centrifuge and 50 mL centrifuge tubes

-

LC-MS/MS system with an ESI source

-

QuEChERS extraction salts (e.g., MgSO₄, NaCl, Sodium Citrate)

-

Dispersive SPE (dSPE) cleanup sorbents (e.g., PSA, C18)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

This compound analytical standard

-

Internal standard (isotopically labeled, if available)

Methodology:

-

Sample Preparation: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

-

Extraction:

-

Add 10 mL of water (for dry samples) and an internal standard.

-

Add 15 mL of 1% acetic acid in acetonitrile.

-

Add QuEChERS extraction salts.

-

Shake vigorously for 1 minute.

-

Centrifuge at >3000 rcf for 5 minutes.

-

-

Cleanup (dSPE):

-

Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing MgSO₄ and PSA (Primary Secondary Amine) sorbent.

-

Shake for 30 seconds and centrifuge for 5 minutes.

-

-

LC-MS/MS Analysis:

-

Take the final extract and dilute as necessary.

-

Inject the sample into the LC-MS/MS system.

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor at least two Multiple Reaction Monitoring (MRM) transitions for this compound for quantification and confirmation.

-

-

Quantification: Calculate the concentration of this compound in the original sample by comparing its peak area to that of a matrix-matched calibration curve.

Protocol 3: In Vitro NF-κB Nuclear Translocation Assay

This protocol describes an image-based method to quantify the inhibitory effect of this compound on NF-κB nuclear translocation.[11][15]

Objective: To determine the IC₅₀ of this compound for the inhibition of stimulus-induced NF-κB nuclear translocation.

Materials:

-

HeLa or other suitable cell line

-

Cell culture medium and supplements (FBS, L-Glutamine)

-

96-well imaging plates

-

This compound stock solution (in DMSO)

-

NF-κB stimulus (e.g., TNF-α)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Primary antibody against NF-κB p65 subunit

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

High-content imaging system and analysis software

Methodology:

-

Cell Seeding: Seed HeLa cells into a 96-well imaging plate at a density of ~5,000 cells/well and incubate overnight.[11]

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 to 50 µM) for 15-30 minutes. Include a vehicle control (DMSO).[11]

-

Stimulation: Add an NF-κB stimulus (e.g., TNF-α at 5 ng/mL) to all wells except the unstimulated control. Incubate for 30-60 minutes.

-

Fix and Permeabilize:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize cells with 0.1% Triton X-100.

-

-

Immunofluorescence Staining:

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with anti-p65 primary antibody.

-

Wash, then incubate with a fluorescently labeled secondary antibody.

-

Stain nuclei with DAPI.

-

-

Imaging: Acquire images of the DAPI (nuclear) and p65 channels using a high-content imaging system.

-

Image Analysis:

-

Use analysis software to identify the nuclear and cytoplasmic compartments for each cell.

-

Quantify the fluorescence intensity of p65 in both compartments.

-

Calculate the ratio of nuclear to cytoplasmic p65 intensity as a measure of translocation.

-

-

Data Analysis: Plot the nuclear/cytoplasmic ratio against the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.

References

- 1. fs.usda.gov [fs.usda.gov]

- 2. waters.com [waters.com]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. agilent.com [agilent.com]

- 7. Plastoquinone - Wikipedia [en.wikipedia.org]

- 8. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 9. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 10. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pp1.eppo.int [pp1.eppo.int]

- 13. my.ucanr.edu [my.ucanr.edu]

- 14. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Quinoclamine's Mode of Action on Photosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoclamine, a naphthoquinone derivative, is recognized for its potent herbicidal and algicidal properties. Its efficacy is rooted in its ability to disrupt the fundamental process of photosynthesis, the cornerstone of plant and algal metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its inhibitory effects on the photosynthetic apparatus. The information presented herein is intended to support researchers, scientists, and professionals in the fields of agrochemical development, plant physiology, and ecotoxicology in understanding the precise mode of action of this compound. This document synthesizes available data on its interaction with Photosystem II (PSII), its impact on photosynthetic electron transport, and the consequent effects on key photosynthetic parameters.

Core Mechanism of Action: Inhibition of Photosystem II

The primary mode of action of this compound is the inhibition of photosynthetic electron transport within Photosystem II (PSII). PSII is a critical protein complex embedded in the thylakoid membranes of chloroplasts and cyanobacteria, responsible for water splitting and the initial steps of light-dependent electron transfer. This compound acts as a potent inhibitor of the electron flow at the acceptor side of PSII.

Binding to the D1 Protein

Numerous studies on herbicides with similar structures indicate that they act by binding to the D1 protein, a core subunit of the PSII reaction center.[1][2][3] This binding occurs at the QB-binding niche, a specific pocket on the D1 protein that normally accommodates plastoquinone (PQ), the mobile electron carrier. By competitively binding to this site, this compound displaces plastoquinone, thereby blocking the transfer of electrons from the primary quinone acceptor, QA, to QB.[1][3][4][5] This interruption of the electron transport chain effectively halts the linear flow of electrons, preventing the reduction of NADP+ to NADPH and the generation of a proton gradient for ATP synthesis.

The following diagram illustrates the proposed signaling pathway of this compound's inhibitory action on the photosynthetic electron transport chain.

References

- 1. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-based design of novel Chlamydomonas reinhardtii D1-D2 photosynthetic proteins for herbicide monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Algicidal Properties of Quinoclamine on Freshwater Algae

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoclamine, a quinone-based compound, has demonstrated significant potential as an algicide for the control of freshwater algae. Understanding its mode of action, efficacy against various algal species, and the underlying physiological and biochemical responses is crucial for its effective and safe application. This technical guide provides a comprehensive overview of the algicidal properties of this compound, with a focus on its effects on freshwater algae. It consolidates available data on its efficacy, details experimental protocols for its evaluation, and explores its mechanisms of action, including its impact on photosynthesis and the induction of oxidative stress.

Data Presentation: Efficacy of this compound Against Freshwater Algae

| Parameter | Freshwater Algae Species | Typical Endpoint | Reference Method |

| Growth Inhibition | Scenedesmus subspicatus, Chlorella vulgaris, Pseudokirchneriella subcapitata | 72-hour or 96-hour EC50 (Effective Concentration causing 50% inhibition) | OECD Guideline 201[1][2][3][4][5] |

| Photosynthetic Efficiency | Various | Inhibition of Photosystem II (PSII) activity (e.g., measured by chlorophyll fluorescence) | Pulse-Amplitude-Modulation (PAM) Fluorometry |

| Cell Viability | Various | Percentage of viable cells after exposure | Flow Cytometry with viability stains |

| Oxidative Stress | Various | Measurement of Reactive Oxygen Species (ROS) production | Fluorescent probes (e.g., DCFH-DA) |

| Antioxidant Enzyme Activity | Various | Activity of enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) | Spectrophotometric assays |

Experimental Protocols

The following sections detail standardized and widely accepted methodologies for evaluating the algicidal properties of compounds like this compound.

Algal Growth Inhibition Test (Following OECD Guideline 201)[1][2][3][4][5]

This internationally recognized test assesses the toxicity of substances on the growth of freshwater algae.

1. Test Organisms:

-

Recommended species include Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum), Desmodesmus subspicatus, and Chlorella vulgaris.

-

Cultures should be in the exponential growth phase.

2. Culture Medium:

-

A defined nutrient medium, such as the OECD TG 201 medium, is used to support algal growth.

3. Test Conditions:

-

Temperature: 21-24°C.

-

Lighting: Continuous, uniform illumination.

-

pH: Maintained within a suitable range for the test species, typically between 6.0 and 9.0, with the pH change during the test not exceeding 1.5 units.[2]

-

Test Duration: Typically 72 hours.

4. Procedure:

-

A range of this compound concentrations are prepared in the culture medium.

-

A control group with no this compound is included.

-

Algal inoculum is added to each test flask to achieve a low initial cell density.

-

Flasks are incubated under controlled conditions.

-

Algal growth is measured at least every 24 hours using methods such as cell counts with a haemocytometer or spectrophotometric determination of turbidity.

5. Data Analysis:

-

The average specific growth rate is calculated for each concentration and the control.

-

The percentage inhibition of growth is determined for each concentration.

-

The ECx values (e.g., EC50) are calculated using a suitable statistical model.

Measurement of Photosynthetic Activity (Chlorophyll Fluorescence)

This technique provides a rapid and non-invasive assessment of the impact of a substance on the photosynthetic apparatus of algae.

1. Principle:

-

The fluorescence emitted by chlorophyll a is an indicator of the efficiency of Photosystem II (PSII).

-

Changes in fluorescence parameters can indicate stress and damage to the photosynthetic machinery.

2. Instrumentation:

-

A Pulse-Amplitude-Modulation (PAM) fluorometer is commonly used.

3. Key Parameters:

-

Fv/Fm (Maximum quantum yield of PSII): A measure of the potential efficiency of PSII. A decrease in this value indicates photoinhibitory damage.

-

Y(II) (Effective quantum yield of PSII): The actual proportion of light energy used for photochemistry under a given light condition.

-

NPQ (Non-Photochemical Quenching): Indicates the dissipation of excess light energy as heat, a photoprotective mechanism. An increase in NPQ can be a response to stress.

4. Procedure:

-

Algal cultures are exposed to different concentrations of this compound.

-

Samples are taken at various time points.

-

The samples are dark-adapted before measuring Fv/Fm.

-

Light-adapted measurements are taken to determine Y(II) and NPQ.

Assessment of Oxidative Stress

The production of Reactive Oxygen Species (ROS) is a common response of algae to chemical stressors.

1. Measurement of ROS Production:

-

Principle: Fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), are used to detect intracellular ROS. DCFH-DA is non-fluorescent until it is oxidized by ROS within the cells.

-

Procedure:

-

Algal cells are exposed to this compound.

-

The cells are then incubated with DCFH-DA.

-

The fluorescence intensity is measured using a fluorometer or a flow cytometer. An increase in fluorescence indicates higher ROS levels.

-

2. Measurement of Antioxidant Enzyme Activity:

-

Principle: The activities of key antioxidant enzymes, such as Superoxide Dismutase (SOD) and Catalase (CAT), are measured to assess the cell's response to oxidative stress.

-

Procedure:

-

Algal cells are harvested after exposure to this compound.

-

Cell extracts are prepared.

-

The activity of SOD and CAT is determined using specific spectrophotometric assays that measure the rate of substrate conversion.

-

Mandatory Visualization

Experimental Workflow for Algicidal Activity Assessment

Proposed Signaling Pathway for this compound's Algicidal Action

As a quinone-based herbicide, this compound likely interferes with photosynthetic electron transport, leading to the generation of reactive oxygen species and subsequent cellular damage.

Core Mechanisms of Action

While specific studies on this compound are limited, its action as a quinone herbicide suggests the following primary mechanisms:

Inhibition of Photosynthesis

Quinone herbicides are known to inhibit photosynthetic electron transport, primarily at Photosystem II (PSII). By binding to the D1 protein of the PSII reaction center, this compound likely displaces plastoquinone, a key electron carrier. This blockage of electron flow disrupts the entire photosynthetic process, leading to a rapid cessation of energy production and carbon fixation.

Induction of Oxidative Stress

The inhibition of the photosynthetic electron transport chain leads to an over-reduction of the early components of the chain. This results in the transfer of electrons to molecular oxygen, generating reactive oxygen species (ROS) such as the superoxide radical (O₂⁻) and hydrogen peroxide (H₂O₂).[6]

These ROS are highly reactive and can cause significant damage to cellular components:

-

Lipid Peroxidation: ROS can attack the polyunsaturated fatty acids in cell membranes, leading to a loss of membrane integrity and function.

-

Protein Damage: Oxidation of amino acid residues can lead to protein denaturation and loss of enzyme activity.

-

DNA Damage: ROS can cause breaks in DNA strands, leading to mutations and impaired cell division.

The accumulation of cellular damage ultimately results in growth inhibition and cell death. Freshwater algae possess antioxidant defense systems, including enzymes like superoxide dismutase (SOD) and catalase (CAT), to counteract ROS. However, the rapid and excessive production of ROS induced by compounds like this compound can overwhelm these defenses.

Conclusion

This compound exhibits potent algicidal properties against freshwater algae, primarily through the inhibition of photosynthesis and the subsequent induction of oxidative stress. The standardized experimental protocols outlined in this guide, particularly the OECD 201 guideline, provide a robust framework for quantifying its efficacy and understanding its environmental impact. Further research is warranted to determine specific EC50 values for a broader range of freshwater algal species and to fully elucidate the specific signaling pathways involved in its mode of action. This will enable a more comprehensive risk assessment and inform the development of effective and sustainable strategies for managing algal blooms in freshwater ecosystems.

References

- 1. oecd.org [oecd.org]

- 2. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 3. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]

- 4. fera.co.uk [fera.co.uk]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. cdn.techscience.cn [cdn.techscience.cn]

In-Depth Technical Guide to Quinoclamine (CAS: 2797-51-5) for Researchers and Drug Development Professionals

An examination of the dual-action capabilities of Quinoclamine as a potent NF-κB inhibitor and a Photosystem II inhibitor, offering insights into its potential therapeutic and herbicidal applications.

Chemical and Physical Properties

This compound, with the chemical name 2-amino-3-chloro-1,4-naphthoquinone, is a synthetic compound belonging to the naphthoquinone class. It is a yellow solid with limited solubility in water but is more soluble in organic solvents.[1]

| Property | Value | Reference |

| CAS Number | 2797-51-5 | [1] |

| Molecular Formula | C₁₀H₆ClNO₂ | [1] |

| Molecular Weight | 207.61 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Solubility in Water | Practically insoluble | [1] |

| Synonyms | 2-amino-3-chloro-1,4-naphthoquinone, ACN, Mogeton | [1] |

Biological Activity and Mechanisms of Action

This compound exhibits two distinct and significant biological activities: inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and inhibition of photosynthetic electron transport in Photosystem II (PSII).

Inhibition of the NF-κB Signaling Pathway

This compound has been identified as a novel and potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer and chronic inflammatory disorders.

Mechanism of Action: this compound exerts its inhibitory effect on the canonical NF-κB pathway by preventing the phosphorylation of the inhibitory protein IκBα.[2] This inhibition of IκBα phosphorylation prevents its subsequent ubiquitination and degradation by the proteasome. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes. Furthermore, it has been observed that this compound suppresses the translocation of the p65 subunit of NF-κB to the nucleus.[2]

Quantitative Data:

-

IC₅₀ for NF-κB inhibition: 1.7 μM in HepG2 cells.[1]

Signaling Pathway Diagram:

Caption: this compound inhibits the NF-κB signaling pathway.

Inhibition of Photosystem II

This compound is an effective herbicide and algaecide due to its ability to inhibit photosynthesis.

Mechanism of Action: The primary target of this compound in the photosynthetic apparatus is Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. It acts by binding to the D1 protein of the PSII reaction center, specifically at the Q_B binding site. This binding competitively inhibits the binding of plastoquinone (PQ), the native electron acceptor. The blockage of electron flow from the primary quinone acceptor (Q_A) to PQ interrupts the photosynthetic electron transport chain. This disruption leads to a halt in ATP and NADPH production, ultimately causing oxidative stress and cell death in the target plant or algae.

Quantitative Data: While a specific IC₅₀ value for this compound's inhibition of Photosystem II was not found in the available literature, numerous studies on structurally similar 1,4-naphthoquinone derivatives have reported IC₅₀ values for the inhibition of photosynthetic electron transport in the micromolar range. For instance, various N-phenylnaphthalene-carboxamides, which share the naphthoquinone core, exhibit IC₅₀ values ranging from approximately 2 µM to over 100 µM, depending on their substitutions.

Photosynthesis Inhibition Diagram:

Caption: this compound inhibits Photosystem II electron transport.

Experimental Protocols

The following are detailed methodologies for key experiments to study the biological activities of this compound.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

-

HeLa cells stably transfected with an NF-κB-luciferase reporter construct

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Phosphate Buffered Saline (PBS)

-

Luciferase Assay System (e.g., Promega)

-

96-well opaque plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed the NF-κB reporter HeLa cells in a 96-well opaque plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (without this compound). Incubate for 1 hour.

-

Stimulation: Add TNF-α to all wells (except for the unstimulated control) to a final concentration of 10 ng/mL to induce NF-κB activation.

-

Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.

-

Cell Lysis: Remove the media and wash the cells once with 100 µL of PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

Luminescence Measurement: Add 100 µL of Luciferase Assay Reagent to each well. Immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition for each this compound concentration relative to the TNF-α stimulated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram:

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Western Blot for IκBα Phosphorylation

This protocol is to qualitatively and semi-quantitatively assess the inhibition of IκBα phosphorylation by this compound.

Materials:

-

HeLa or other suitable cells

-

Complete growth medium

-

This compound (in DMSO)

-

TNF-α

-

PBS

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Treatment: Plate cells in 6-well plates and grow to 80-90% confluency. Pre-treat cells with various concentrations of this compound for 1 hour. Stimulate with 10 ng/mL TNF-α for 15 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run at a constant voltage.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C. For total IκBα and β-actin controls, separate blots or stripping and re-probing can be performed.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-IκBα signal to the total IκBα and/or β-actin signal.

Experimental Workflow Diagram:

Caption: Workflow for Western Blot analysis of IκBα phosphorylation.

Chlorophyll a Fluorescence Measurement

This technique is a rapid and non-invasive method to assess the inhibition of Photosystem II by herbicides like this compound.

Materials:

-

Intact leaves of a susceptible plant species (e.g., spinach, Arabidopsis) or isolated thylakoid membranes

-

This compound solutions of varying concentrations

-

A pulse-amplitude-modulation (PAM) fluorometer

-

Dark-adaptation clips

Protocol:

-

Sample Preparation: For intact leaves, treat the plants with different concentrations of this compound via spraying or root application. For isolated thylakoids, incubate them with this compound solutions.

-

Dark Adaptation: Dark-adapt the leaves or thylakoid samples for at least 20-30 minutes. This ensures that all reaction centers of PSII are open.

-

Measurement of F₀: Measure the minimal fluorescence (F₀) by applying a weak measuring light.

-

Measurement of Fₘ: Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximal fluorescence (Fₘ).

-

Calculation of Fᵥ/Fₘ: Calculate the maximum quantum yield of PSII photochemistry using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.

-

Data Analysis: A decrease in the Fᵥ/Fₘ ratio indicates inhibition of PSII. Plot the Fᵥ/Fₘ values against the this compound concentration to determine the concentration that causes 50% inhibition (IC₅₀).

Experimental Workflow Diagram:

References

Quinoclamine IUPAC name and synonyms

An In-depth Technical Guide to Quinoclamine

This guide provides a comprehensive overview of the chemical properties, biological activities, and experimental methodologies related to this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identity

IUPAC Name: 2-amino-3-chloronaphthalene-1,4-dione[1][2][3]

Synonyms: this compound is known by a variety of other names, including:

-

ACN[6]

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₂ | [1][2][3] |

| Molecular Weight | 207.61 g/mol | [2][7] |

| Appearance | Orange solid/Yellow crystals | [7][8] |

| Melting Point | 198-200 °C | [9] |

| Boiling Point | 310 °C | [9] |

| Flash Point | 141 °C | [9] |

| Water Solubility | 20.7 mg/L (at 20 °C, pH 7) | [8][10] |

| Solubility in Organic Solvents (at 20 °C) | Acetone: ~26 g/LMethanol: 6.57 g/LToluene: 3.14 g/LEthyl acetate: 10 g/L | [8][10] |

| log Pow (Octanol/Water Partition Coefficient) | 1.58 (at 25 °C) | [10] |

Table 2: Toxicological Data

| Parameter | Value | Species | Source |

| LD₅₀ (Oral) | 1360 mg/kg | Rat | [7][10] |

| LD₅₀ (Dermal) | > 2000 mg/kg | Rat | [7] |

| LC₅₀ (Inhalation) | > 0.79 mg/L (4 h) | Rat | [10] |

| Acceptable Daily Intake (ADI) | 0.0021 mg/kg bw/day | N/A | [4] |

Biological Activity and Mode of Action

This compound is recognized for its activity as a selective herbicide and algicide, controlling a range of weeds, mosses, and algae.[8] Beyond its agrochemical applications, it has been identified as a potent inhibitor of the Nuclear Factor-κB (NF-κB) signaling pathway, giving it significant anti-cancer potential.[11][12]

Inhibition of NF-κB Signaling

NF-κB is a critical transcription factor involved in cell proliferation, apoptosis, and immune responses.[11] Its dysregulation is linked to various cancers. This compound exerts its inhibitory effect on the canonical NF-κB pathway by preventing the phosphorylation of IκB-α (Inhibitor of κB-α).[11] This action blocks the subsequent degradation of IκB-α, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes.[11]

Effects on Cell Cycle and Apoptosis

As a consequence of its NF-κB inhibitory action, this compound influences the expression of genes that regulate the cell cycle and apoptosis.[11][12] Studies have shown that NF-κB blockade can induce apoptosis in cancer cells.[11] this compound's interference with this pathway suggests its potential to halt cell cycle progression and trigger programmed cell death in malignant cells, highlighting its therapeutic promise.

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound (2-amino-3-chloro-1,4-naphthoquinone) involves the reaction of 2,3-dichloro-1,4-naphthoquinone with methylamine.

-

Reactants: 2,3-dichloro-1,4-naphthoquinone and methylamine in methanol.

-

Procedure: The reaction is carried out by treating 2,3-dichloro-1,4-naphthoquinone with a solution of methylamine in methanol.

-

Conditions: The reaction mixture is maintained at a temperature of 30-40 °C for approximately 2 hours.

-

Yield: This procedure has been reported to achieve a high yield of 96.6%.

-

Purification: The resulting product can be purified by standard techniques such as recrystallization or column chromatography.

Assay for NF-κB Inhibitory Activity

The inhibitory effect of this compound on NF-κB activity can be assessed using a luciferase reporter gene assay in a suitable cell line (e.g., HepG2).[11]

-

Cell Culture: HepG2 cells are cultured in appropriate media and seeded in multi-well plates.

-

Transfection: Cells are transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene.

-

Treatment: After transfection, cells are treated with varying concentrations of this compound. NF-κB activation is then induced using an appropriate stimulus, such as 12-O-tetradecanoylphorbol-13-acetate (TPA).[11]

-

Luciferase Assay: After a suitable incubation period (e.g., 24 hours), cell lysates are collected, and luciferase activity is measured using a luminometer.

-

Analysis: A decrease in luciferase activity in this compound-treated cells compared to control cells indicates inhibition of the NF-κB pathway. The IC₅₀ value, the concentration at which 50% of NF-κB activity is inhibited, can then be calculated.[11]

Evaluation of Herbicidal Activity

The herbicidal and phytotoxic effects of this compound can be evaluated on target plant or moss species.[13]

-

1. Plant Material and Treatment: Target species (e.g., Polytrichum commune moss or Pinus densiflora seedlings) are cultivated under controlled conditions. Solutions of this compound at various concentrations are prepared.[13]

-

2. Visual Phytotoxicity Assessment: At specified time points after treatment, seedlings or moss are visually assessed for signs of damage such as discoloration, desiccation, browning, or necrosis. A damage index (e.g., on a scale of 0 to 5, where 0 is no damage and 5 is complete necrosis) can be used for quantification.[13]

-

3. Cellular Membrane Damage Assessment: To quantify cellular injury, the electrolyte leakage index is measured. Leaf or tissue samples are collected and immersed in deionized water. The initial electrical conductivity of the solution is measured. The samples are then autoclaved or boiled to induce maximum electrolyte leakage, and the final conductivity is measured. The electrolyte leakage index is calculated as the ratio of the initial to the final conductivity.[13]

-

4. Data Analysis: The collected data are analyzed to determine the dose-dependent herbicidal effect of this compound on the target species.

References

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H6ClNO2 | CID 17748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fsc.go.jp [fsc.go.jp]

- 5. SID 134983089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. fr.cpachem.com [fr.cpachem.com]

- 8. This compound [sitem.herts.ac.uk]

- 9. 2-Chloro-1,4-naphthoquinone synthesis - chemicalbook [chemicalbook.com]

- 10. hpc-standards.com [hpc-standards.com]

- 11. Comprehensive evaluation of a novel nuclear factor-κB inhibitor, this compound, by transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comprehensive evaluation of a novel nuclear factor-kappaB inhibitor, this compound, by transcriptomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Quinoclamine Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoclamine, with the chemical name 2-amino-3-chloro-1,4-naphthoquinone, is a compound of interest in various research fields, including its role as a pesticide and its potential as a novel inhibitor of the nuclear factor-kappaB (NF-κB) signaling pathway.[1] Understanding its solubility in different organic solvents is crucial for a wide range of applications, from designing effective formulations for biological assays to developing purification and crystallization processes. This technical guide provides a comprehensive overview of the available data on this compound's solubility in organic solvents, a detailed experimental protocol for solubility determination, and a visualization of its relevant signaling pathway.

Core Data: this compound Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. While comprehensive quantitative data for this compound across a wide array of organic solvents is limited in publicly available literature, this section compiles the existing information to guide researchers in solvent selection and experimental design.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for this compound in selected organic solvents. It is important to note that solubility can be significantly influenced by factors such as temperature, purity of the compound and solvent, and the specific polymorphic form of the solute.

| Solvent | Chemical Class | Solubility | Temperature | Units | Citation |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 50 | Not Specified | mg/mL | [2] |

| Ethyl Acetate | Ester | 10000 | 20 °C | mg/L | [3] |

Qualitative Solubility Information

In the absence of precise quantitative data for a broader range of solvents, qualitative descriptions from various sources can provide valuable guidance.

| Solvent | Chemical Class | Solubility Description | Citation |

| Water | Protic | Insoluble | [4] |

| Methanol | Alcohol | Soluble | |

| Acetone | Ketone | Soluble | |

| Ethyl Acetate | Ester | Slightly Soluble |

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2] It involves equilibrating an excess amount of the solid compound in the solvent of interest over a specified period and then measuring the concentration of the dissolved solute in the resulting saturated solution.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Mobile phase for HPLC or solvent for UV-Vis spectrophotometer

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary for HPLC analysis.

-

Addition of Excess Solute: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the organic solvent to the vial containing the this compound.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. The choice of temperature should be relevant to the intended application.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation can be used to pellet the undissolved solid.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the specific solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Experimental Workflow for Solubility Determination

Caption: Workflow for determining this compound solubility.

Mechanism of Action: NF-κB Signaling Pathway Inhibition

This compound has been identified as an inhibitor of the NF-κB signaling pathway.[1][2][5] This pathway plays a critical role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. The canonical NF-κB pathway is a key target for therapeutic intervention in various diseases. This compound exerts its inhibitory effect by preventing the phosphorylation of IκBα, which is a crucial step in the activation of NF-κB.[5]

Signaling Pathway of this compound's NF-κB Inhibition

Caption: this compound inhibits NF-κB activation.

Conclusion

This technical guide provides a summary of the currently available solubility data for this compound in organic solvents, a detailed experimental protocol for its determination, and a visual representation of its mechanism of action as an NF-κB inhibitor. While the quantitative solubility data is still somewhat limited, the provided information serves as a valuable resource for researchers working with this compound. The detailed experimental protocol offers a standardized approach for generating further solubility data, which will be essential for the continued development and application of this compound in various scientific disciplines.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. researchgate.net [researchgate.net]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Quinoclamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Quinoclamine (2-amino-3-chloro-1,4-naphthoquinone), a naphthoquinone derivative with herbicidal and algicidal properties. Due to the limited availability of publicly accessible, fully assigned raw spectroscopic data, this document presents a summary of expected spectral characteristics based on the compound's structure, alongside established analytical methodologies.

Mass Spectrometry Data

Mass spectrometry of this compound confirms its molecular weight and provides characteristic fragmentation patterns useful for its identification in complex matrices.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source(s) |

| Molecular Formula | C₁₀H₆ClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 207.61 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 207.0087 u | --INVALID-LINK-- |

| Primary MS/MS Transitions (LC-MS/MS) | 208.0 -> 105.1208.0 -> 77.1 | --INVALID-LINK-- |

A substantial collection of 750 mass spectra for this compound is available through the mzCloud database, which can be a valuable resource for detailed fragmentation analysis.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. While a complete, assigned dataset is not publicly available, the expected chemical shifts can be predicted based on the functional groups present in the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.5 - 8.2 | Multiplet | Aromatic protons of the naphthoquinone ring |

| 5.0 - 6.0 | Broad Singlet | Amine (-NH₂) protons |

Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 180 - 185 | Carbonyl carbons (C=O) |

| 120 - 150 | Aromatic and quinone carbons |

| 110 - 120 | Carbon attached to the amino group |

| 125 - 135 | Carbon attached to the chlorine atom |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 - 3500 | N-H stretching (amine) |

| 3000 - 3100 | C-H stretching (aromatic) |

| 1660 - 1690 | C=O stretching (quinone) |

| 1550 - 1650 | C=C stretching (aromatic) |

| 1200 - 1350 | C-N stretching |

| 700 - 850 | C-Cl stretching |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Mass Spectrometry (Electrospray Ionization - Tandem Mass Spectrometry)

-

Sample Preparation: A standard solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 µg/mL.

-

Chromatographic Separation (optional, for LC-MS/MS): The sample is injected into a liquid chromatograph, typically with a C18 reversed-phase column. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is used to separate the analyte.

-

Mass Spectrometric Analysis: The eluent from the LC system is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer. The analysis is performed in positive ionization mode.

-

Data Acquisition: A full scan MS analysis is performed to identify the precursor ion ([M+H]⁺). Subsequently, a product ion scan (MS/MS) is conducted on the precursor ion to obtain the fragmentation pattern. For targeted analysis, Multiple Reaction Monitoring (MRM) is used, monitoring the transitions specified in Table 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific probe and solvent used to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton NMR spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon-13 NMR spectrum. A sufficient number of scans and a suitable relaxation delay are employed to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: A small amount of solid this compound powder is placed directly onto the ATR crystal.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Spectrum: The sample is brought into firm contact with the crystal using the pressure clamp, and the sample spectrum is recorded.

-

Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Mechanism of Action and Experimental Workflow Visualization

As a naphthoquinone, this compound's herbicidal activity is believed to stem from its ability to interfere with key cellular processes. The following diagram illustrates a plausible mechanism of action.

Caption: Proposed mechanism of action for this compound.

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols: Quinoclamine Dose-Response Analysis in Marchantia polymorpha

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Quinoclamine is an herbicide that has demonstrated efficacy in controlling the growth of the liverwort Marchantia polymorpha, a common weed in nursery and greenhouse settings.[1] Understanding the dose-dependent effects of this compound is crucial for optimizing its application and for elucidating its mechanism of action. This document provides a detailed protocol for conducting a dose-response analysis of this compound on M. polymorpha, summarizes key quantitative data from published studies, and presents a putative signaling pathway for its herbicidal activity.

Data Presentation: Quantitative Dose-Response Data

The following table summarizes the 50% inhibitory concentration (I50) values of this compound on different tissues of Marchantia polymorpha. The I50 represents the concentration of this compound required to inhibit the growth or cause mortality in 50% of the treated population.

| Tissue Type | I50 Value (kg·ha⁻¹) | Reference |

| Juvenile Thalli | 1.27 | [2][3] |

| Antheridial Receptacles (Male) | 1.60 | [2][3] |

| Archegonial Receptacles (Female) | > 10.45 | [2][3] |

Note: The higher I50 value for archegonial receptacles indicates a greater tolerance to this compound compared to juvenile thalli and antheridial receptacles.[2][3]

Experimental Protocols

This section details the methodology for conducting a comprehensive dose-response analysis of this compound on Marchantia polymorpha.

1. Plant Material and Cultivation:

-

Species: Marchantia polymorpha

-

Propagation: Gemmae are collected from mature, healthy thalli and propagated on a suitable growth medium.

-

Growth Medium: Half-strength Gamborg's B5 medium supplemented with 1% agar is a commonly used substrate.

-

Growth Conditions: Cultures are maintained in a controlled environment with a defined photoperiod (e.g., 16 hours light / 8 hours dark), light intensity (e.g., 90-100 µmol m⁻² s⁻¹), and temperature (e.g., 21-22°C).

2. This compound Stock Solution Preparation:

-

Solvent: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), as this compound has low water solubility.

-

Concentration Series: Perform serial dilutions of the stock solution with sterile distilled water or growth medium to create a range of treatment concentrations. It is advisable to include a solvent control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

3. Dose-Response Experiment (Gemmae Germination and Thallus Growth):

-

Gemmae Germination Assay:

-

Aseptically transfer a standardized number of gemmae onto fresh agar plates containing the different concentrations of this compound.

-

Seal the plates and incubate under the standard growth conditions.

-

Measure the germination rate and subsequent thallus growth (e.g., area, fresh weight) at regular intervals (e.g., daily for 7-14 days).

-

-

Thallus Growth Assay (Juvenile Thalli):

-

Transfer uniform-sized juvenile thalli to fresh agar plates containing the various this compound concentrations.

-

Incubate the plates under standard growth conditions.

-

Monitor and quantify thallus growth over time using imaging software to measure the surface area or by determining the fresh/dry weight at the end of the experiment.

-

4. Data Analysis:

-

Data Collection: For each concentration, including controls, record the measured parameters (e.g., germination percentage, thallus area, biomass).

-

Statistical Analysis:

-

Calculate the mean and standard deviation for each treatment group.

-

Perform statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

-

Use a suitable regression model (e.g., log-logistic dose-response curve) to calculate the I50 value and other relevant toxicological endpoints.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for dose-response analysis of this compound.

Proposed Signaling Pathway for this compound Action

The precise signaling pathway of this compound in Marchantia polymorpha has not been fully elucidated. However, as a quinone-based herbicide, its mechanism of action is likely to involve the disruption of photosynthesis and the generation of reactive oxygen species (ROS).

Caption: this compound's proposed mechanism of action.

Discussion of Proposed Signaling Pathway:

-

Uptake: this compound is applied to the Marchantia polymorpha and is absorbed through the surface of the thallus.

-

Inhibition of Photosystem II (PSII): As a quinone-based herbicide, this compound is proposed to interfere with the photosynthetic electron transport chain.[4] It likely binds to the D1 protein in Photosystem II, disrupting the normal flow of electrons.

-

Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain leads to the accumulation of high-energy electrons, which are then transferred to molecular oxygen, generating highly reactive oxygen species (ROS) such as singlet oxygen, superoxide radicals, and hydrogen peroxide.[5][6]

-

Oxidative Stress and Cellular Damage: The excessive production of ROS overwhelms the plant's antioxidant defense system, leading to oxidative stress.[5] These ROS molecules cause widespread damage to cellular components, including lipid peroxidation of membranes, denaturation of proteins, and damage to DNA.[5][6]

-

Cell Death and Growth Inhibition: The extensive cellular damage ultimately results in programmed cell death (apoptosis) or necrosis, leading to the observed phytotoxicity and inhibition of growth in Marchantia polymorpha.

This document provides a framework for conducting a robust dose-response analysis of this compound on Marchantia polymorpha. The provided protocols and data serve as a valuable resource for researchers investigating the herbicidal properties of this compound. The proposed mechanism of action, centered on the disruption of photosynthesis and subsequent oxidative stress, offers a plausible explanation for its phytotoxic effects and provides a basis for further molecular and genetic studies to fully elucidate the specific targets and signaling pathways involved in this compound's activity in Marchantia polymorpha.

References

- 1. Selection of Effective Moss Control Agents for Polytrichum commune and Marchantia polymorpha in Pinus densiflora Container Seedlings [mdpi.com]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]